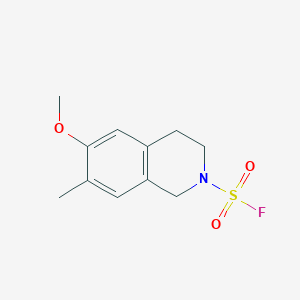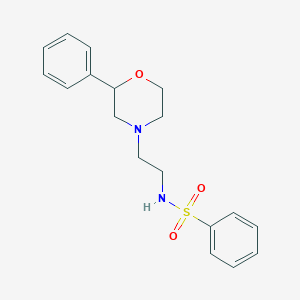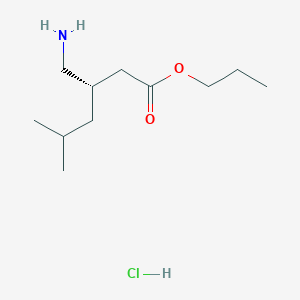
propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, also known as Gabapentin hydrochloride, is a medication used to treat epilepsy and neuropathic pain. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) but does not bind to GABA receptors. Instead, it binds to the alpha-2-delta subunit of voltage-gated calcium channels, thereby reducing the release of neurotransmitters such as glutamate and substance P.
Mecanismo De Acción
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride binds to the alpha-2-delta subunit of voltage-gated calcium channels, which are found in the central nervous system. This reduces the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. By reducing the release of these neurotransmitters, this compound hydrochloride can alleviate neuropathic pain and epilepsy.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. It has also been shown to decrease the release of glutamate, which can reduce the excitability of neurons and prevent seizures. In addition, this compound hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can protect neurons from damage and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also readily available and relatively inexpensive. However, it has some limitations, including its limited solubility in water and its potential to interact with other drugs or compounds.
Direcciones Futuras
There are several future directions for research on propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride. One area of interest is its potential use in the treatment of psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of this compound hydrochloride as an adjunct therapy for cancer pain and as a potential treatment for drug addiction.
Métodos De Síntesis
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride is synthesized by reacting 1,6-diaminohexane with 2,2-dimethyl-5-nitro-1-propanol to form the intermediate 1-(aminomethyl)cyclohexaneacetic acid. This intermediate is then condensed with propyl chloroformate to form propyl (3S)-3-(aminomethyl)-5-methylhexanoate, which is then hydrolyzed with hydrochloric acid to form this compound hydrochloride.
Aplicaciones Científicas De Investigación
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has been extensively studied for its effectiveness in treating various neurological disorders, including epilepsy, neuropathic pain, anxiety disorders, and sleep disorders. It has also been used as an adjunct therapy for opioid withdrawal and alcohol dependence. In addition, this compound hydrochloride has been shown to have anticonvulsant, anxiolytic, and neuroprotective properties.
Propiedades
IUPAC Name |
propyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-4-5-14-11(13)7-10(8-12)6-9(2)3;/h9-10H,4-8,12H2,1-3H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWIKANAZWUHZ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C[C@H](CC(C)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910530.png)
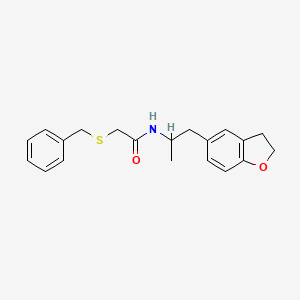
![2,5-Dimethyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2910532.png)

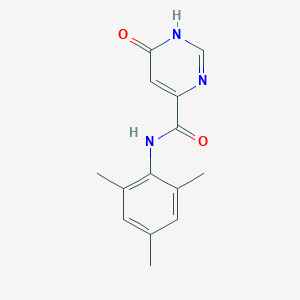

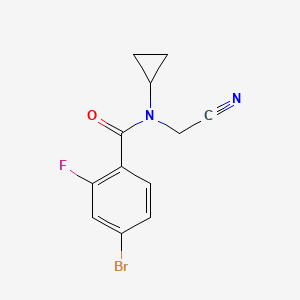

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2910541.png)
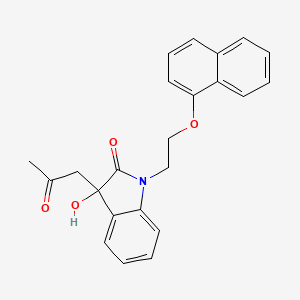
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2910544.png)
![N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2910545.png)
